Cas no 896363-27-2 (2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide)

2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
- SMR000813193
- HMS3021A22
- F2539-0106
- CHEMBL1877625
- AKOS024658328
- 896363-27-2
- MLS001690419
-
- インチ: 1S/C20H17N3O3/c24-18-10-13(12-23(18)14-6-2-1-3-7-14)22-20(26)19(25)16-11-21-17-9-5-4-8-15(16)17/h1-9,11,13,21H,10,12H2,(H,22,26)
- InChIKey: TVDRICFHVKUAEM-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(CN1C1C=CC=CC=1)NC(C(C1=CNC2C=CC=CC1=2)=O)=O
計算された属性
- せいみつぶんしりょう: 347.12699141g/mol
- どういたいしつりょう: 347.12699141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 573
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2539-0106-30mg |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2539-0106-2μmol |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2539-0106-2mg |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2539-0106-25mg |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2539-0106-1mg |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2539-0106-10μmol |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2539-0106-20mg |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2539-0106-40mg |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2539-0106-5μmol |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2539-0106-5mg |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
896363-27-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
6. Back matter
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
10. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamideに関する追加情報
Introduction to 2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide (CAS No. 896363-27-2)
2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its intriguing structural features and potential biological activities. This compound, identified by the CAS number 896363-27-2, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and medicinal chemistry. The presence of multiple heterocyclic rings, including indole and pyrrolidone moieties, suggests a rich chemical space for interaction with biological targets, making it a subject of considerable interest for researchers.
The structural framework of 2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide incorporates key pharmacophoric elements that are frequently associated with bioactivity. The indole ring, known for its role in various natural products and bioactive molecules, contributes to the compound's potential interactability with biological systems. Additionally, the pyrrolidinone ring is a common motif in drug candidates, often contributing to solubility and metabolic stability. The acetoamide group at the terminal position further enhances the molecule's complexity and may play a role in modulating its pharmacokinetic properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds like 2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide are being scrutinized for their potential applications in treating various diseases. The indole-pyrrolidinone scaffold has shown promise in several preclinical studies, particularly in the context of modulating inflammatory pathways and targeting enzymes involved in cancer progression. The unique combination of these heterocycles in CAS No. 896363-27-2 positions it as a candidate for further investigation into its pharmacological profile.
One of the most compelling aspects of this compound is its potential to interact with multiple biological targets simultaneously. The dual presence of indole and pyrrolidinone moieties allows for diverse binding interactions, which can be exploited to develop multi-target drugs. Such drugs have gained traction in recent years due to their ability to address complex diseases more effectively than single-target agents. The structural diversity inherent in 2-(1H-indol-3-ylyl)-2 oxo-N-(5 oxo 1 phen ylpyrro lidin 3 yl)acet amide makes it an attractive scaffold for medicinal chemists aiming to design next-generation therapeutics.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules like CAS No. 896363 27 2 with greater accuracy. These computational tools have been instrumental in identifying promising lead compounds and optimizing their structures for improved bioactivity. The integration of experimental data with computational predictions has streamlined the drug discovery process, allowing for more efficient development of novel therapeutic agents. 2 (1H indol 3 yl) 2 oxo N (5 oxo 1 phen ylpyrro lidin 3 yl)acet amide is no exception, as its structural features have been computationally analyzed to assess its potential as a drug candidate.
The synthesis of 896363 27 2 presents an intriguing challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of such intricate molecules. Techniques such as multi-step organic synthesis, coupled with advanced purification methods, have been employed to obtain high-purity samples of this compound for further study. The synthetic pathways developed for CAS No. 896363 27 2 not only provide insights into its structural framework but also contribute to the broader arsenal of synthetic strategies available to pharmaceutical chemists.
In vitro studies have begun to uncover the biological activities associated with 2 (1H indol 3 yl) 2 oxo N (5 oxo 1 phen ylpyrro lidin 3 yl)acet amide. Initial experiments suggest that this compound exhibits notable interactions with enzymes and receptors relevant to various therapeutic areas. For instance, preliminary data indicate that it may inhibit certain kinases involved in cancer signaling pathways, as well as modulate receptors associated with pain perception. These findings underscore the compound's potential as a lead molecule for developing novel treatments against these conditions.
The pharmacokinetic properties of CAS No. 896363 27 2 are also under investigation, as these factors are critical for determining the compound's suitability as a drug candidate. Studies assessing its solubility, stability, and metabolic profiles are being conducted to understand how it behaves within biological systems. These pharmacokinetic evaluations are essential for optimizing dosing regimens and predicting potential side effects, ensuring that the compound can be developed into a safe and effective therapeutic agent.
As research continues to evolve, the applications of compounds like 896363 27 2 are expected to expand into new therapeutic areas. The versatility of its structural framework allows for modifications that can tailor its biological activity toward specific diseases or conditions. This adaptability makes it a valuable asset in the pharmaceutical industry's quest to develop innovative treatments that address unmet medical needs.
In conclusion,(1H Indol -3 -y l) - (5 -ox o -1 -phen y lpy rro lidin -3 -y l) aceto am ide (CAS No .896363 -27 -2 ) represents a promising candidate for further exploration in drug discovery . Its unique structural features , coupled with preliminary evidence of bioactivity , make it an attractive molecule for medicinal chemists . As research progresses , additional insights into its pharmacological properties will undoubtedly emerge , paving the way for new therapeutic opportunities . The continued investigation into this compound underscores the importance of exploring diverse chemical spaces in the quest for novel treatments that improve human health .
896363-27-2 (2-(1H-indol-3-yl)-2-oxo-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide) 関連製品
- 2248319-52-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate)
- 1097080-78-8(N-(4-chloro-1,3-benzothiazol-2-yl)-1-(thiophene-2-sulfonyl)piperidine-2-carboxamide)
- 2228336-01-2(methyl 3-(2-bromo-5-methylphenyl)-3-hydroxypropanoate)
- 60828-38-8(Ru(phen)(bpy)2(PF6)2)
- 1267390-60-2(2-(4-ethylphenyl)ethane-1-thiol)
- 723257-51-0(N-(3-hydroxy-4-methylphenyl)-2-furamide)
- 1440512-29-7(4-azido-1-nitro-2-(trifluoromethyl)benzene)
- 182054-69-9(2-(Hydroxymethyl)nicotinonitrile)
- 2411305-30-9(2-chloro-N-{1-(hydroxymethyl)-2,3-dihydro-1H-inden-1-ylmethyl}acetamide)
- 1258640-35-5(2-chloro-N-{3-(2,2,2-trifluoroethoxy)phenylmethyl}acetamide)